molecular formula C18H16N4O2S B10950367 2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10950367
M. Wt: 352.4 g/mol
InChI Key: ZOTLAGVLGZBTJJ-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the core triazolopyrimidine scaffold. This is typically achieved through a series of cyclization reactions involving appropriate precursors such as aminopyrimidines and thienopyridines . The reaction conditions often include the use of catalysts like ZnCl2 and solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves inhibition of CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methoxyphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups and its potent inhibitory activity against CDK2. This makes it a valuable compound for further research and development in cancer therapeutics .

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

4-[(4-methoxyphenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C18H16N4O2S/c1-23-11-5-7-12(8-6-11)24-9-15-20-17-16-13-3-2-4-14(13)25-18(16)19-10-22(17)21-15/h5-8,10H,2-4,9H2,1H3

InChI Key

ZOTLAGVLGZBTJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5

Origin of Product

United States

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